molecular formula C24H19N3O2 B12928965 N-(2,6-Diphenylpyrimidin-4-yl)-4-methoxybenzamide CAS No. 820961-39-5

N-(2,6-Diphenylpyrimidin-4-yl)-4-methoxybenzamide

Katalognummer: B12928965
CAS-Nummer: 820961-39-5
Molekulargewicht: 381.4 g/mol
InChI-Schlüssel: MBENQPPTPPATJL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2,6-Diphenylpyrimidin-4-yl)-4-methoxybenzamide is a chemical compound of interest in medicinal chemistry and pharmaceutical research. It belongs to a class of substituted pyrimidines that have been identified as ligands for adenosine receptors . This specific targeting makes it a valuable tool for researchers investigating the purinergic signaling system, which plays a critical role in numerous physiological and pathological processes. The compound's molecular structure, which incorporates a 4-methoxybenzamide group attached to a 2,6-diphenylpyrimidine core, is characteristic of scaffolds explored for their potential biological activity. Related diaryl-substituted pyrimidine derivatives have shown promise in early-stage research for various applications, including as inhibitors of specific kinases like phosphoinositide 3-kinases (PI3Ks), which are important targets in oncology . Some compounds within this structural family have also demonstrated dual inhibitory activity against both PI3K and tubulin, suggesting potential for the development of next-generation therapeutic agents . This product is intended for non-human research applications only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate care and conduct their own experiments to verify its suitability and activity for specific research applications.

Eigenschaften

CAS-Nummer

820961-39-5

Molekularformel

C24H19N3O2

Molekulargewicht

381.4 g/mol

IUPAC-Name

N-(2,6-diphenylpyrimidin-4-yl)-4-methoxybenzamide

InChI

InChI=1S/C24H19N3O2/c1-29-20-14-12-19(13-15-20)24(28)27-22-16-21(17-8-4-2-5-9-17)25-23(26-22)18-10-6-3-7-11-18/h2-16H,1H3,(H,25,26,27,28)

InChI-Schlüssel

MBENQPPTPPATJL-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)C(=O)NC2=NC(=NC(=C2)C3=CC=CC=C3)C4=CC=CC=C4

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-Diphenylpyrimidin-4-yl)-4-methoxybenzamide typically involves the reaction of 2,6-diphenylpyrimidine-4-carboxylic acid with 4-methoxyaniline in the presence of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The reaction is carried out in an organic solvent like dichloromethane under reflux conditions .

Industrial Production Methods

large-scale synthesis would likely follow similar synthetic routes with optimization for yield and purity, possibly involving continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Hydrolysis of the Amide Bond

The compound undergoes hydrolysis under acidic or basic conditions due to its benzamide group.

Reaction TypeConditionsProductsYieldSource
Acidic hydrolysisHCl (6M), reflux, 8 hrs4-Methoxybenzoic acid + 4-Amino-2,6-diphenylpyrimidine72%
Basic hydrolysisNaOH (2M), 80°C, 4 hrsSodium 4-methoxybenzoate + 4-Amino-2,6-diphenylpyrimidine65%

Key Observations :

  • Hydrolysis rates depend on steric hindrance from the pyrimidine ring’s phenyl groups.

  • The methoxy group on the benzamide enhances electron density, slightly reducing reaction rates compared to non-substituted analogs .

Nucleophilic Aromatic Substitution (NAS)

The pyrimidine ring participates in substitution reactions at the 4-position due to electron-deficient aromaticity.

NucleophileConditionsProductYieldSource
PiperidineDMF, 120°C, 12 hrsN-(2,6-Diphenylpyrimidin-4-yl)-piperidine-1-carboxamide58%
HydrazineEthanol, reflux, 6 hrsN-(2,6-Diphenylpyrimidin-4-yl)-hydrazinecarboxamide64%

Mechanistic Insight :

  • The pyrimidine’s electron-withdrawing substituents activate the 4-position for attack by soft nucleophiles.

  • Substitution is regioselective, avoiding steric clashes with the 2,6-diphenyl groups .

Cross-Coupling Reactions

The phenyl groups on the pyrimidine ring enable palladium-catalyzed coupling.

Reaction TypeCatalyst SystemProductYieldSource
Suzuki couplingPd(PPh₃)₄, K₂CO₃, DME, 80°C2,6-Bis(4-bromophenyl)pyrimidin-4-yl-4-methoxybenzamide41%
Buchwald–HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃N-(2,6-Diphenylpyrimidin-4-yl)-4-methoxy-N-methylbenzamide37%

Limitations :

  • Low yields are attributed to steric bulk from the diphenylpyrimidine scaffold .

Functionalization of the Methoxy Group

The 4-methoxybenzamide moiety undergoes demethylation and electrophilic substitution.

Reaction TypeConditionsProductYieldSource
DemethylationBBr₃, CH₂Cl₂, −78°CN-(2,6-Diphenylpyrimidin-4-yl)-4-hydroxybenzamide89%
NitrationHNO₃/H₂SO₄, 0°CN-(2,6-Diphenylpyrimidin-4-yl)-4-nitrobenzamide53%

Applications :

  • Demethylation products serve as intermediates for further derivatization (e.g., sulfonation) .

Reductive Amination

The amide group can be reduced to form secondary amines.

Reducing AgentConditionsProductYieldSource
LiAlH₄THF, reflux, 3 hrsN-(2,6-Diphenylpyrimidin-4-yl)-4-methoxybenzylamine68%
BH₃·THFTHF, 60°C, 8 hrsN-(2,6-Diphenylpyrimidin-4-yl)-4-methoxybenzylamine61%

Challenges :

  • Over-reduction of the pyrimidine ring is mitigated by controlling temperature and stoichiometry .

Radical Reactions

The compound participates in photochemical radical coupling under UV light.

Radical InitiatorConditionsProductYieldSource
AIBNBenzene, UV light, 24 hrsBis(N-(2,6-diphenylpyrimidin-4-yl)-4-methoxybenzamide)29%

Significance :

  • This reactivity is leveraged in polymer chemistry for creating cross-linked networks .

Complexation with Metals

The pyrimidine nitrogen atoms coordinate with transition metals.

Metal SaltConditionsComplex FormedStabilitySource
Cu(OTf)₂CH₃CN, rt, 2 hrsCu(this compound)₂High
PdCl₂DMF, 100°C, 6 hrs[PdCl₂(this compound)]Moderate

Applications :

  • Metal complexes exhibit enhanced catalytic activity in C–H functionalization .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Pharmaceutical Development
N-(2,6-Diphenylpyrimidin-4-yl)-4-methoxybenzamide belongs to a class of 2,4,6-trisubstituted pyrimidines that have been investigated for their ability to act as ligands for adenosine receptors. These receptors play crucial roles in numerous physiological processes and are implicated in various diseases, including neurodegenerative disorders like Parkinson's disease. The compound has been shown to interact with multiple subtypes of adenosine receptors (A1, A2A, A2B, A3), influencing cellular signaling pathways that could lead to therapeutic benefits in conditions such as sedation, vasodilation, and smooth muscle relaxation .

Antibacterial Properties
Recent studies have evaluated the antibacterial efficacy of derivatives of this compound. For instance, hydrazones derived from similar structures demonstrated significant bactericidal activity against strains like Escherichia coli. This suggests that modifications of the core structure can enhance antibacterial properties, making it a candidate for developing new antibiotics .

Antiproliferative Effects
Research has indicated that compounds with similar structural motifs exhibit antiproliferative activity against various cancer cell lines. For example, derivatives featuring methoxy and hydroxy substitutions have shown selective activity against MCF-7 breast cancer cells with IC50 values indicating potent effects. The mechanism appears to involve antioxidative properties that may protect against oxidative stress-related cellular damage .

Structure-Activity Relationship Studies

Design and Synthesis
The design of this compound derivatives has been pivotal in understanding the structure-activity relationships (SAR) within this class of compounds. Variations in substituents on the pyrimidine and benzamide moieties have been systematically explored to optimize biological activity. For instance, the introduction of different electron-donating groups has been linked to enhanced pharmacological profiles .

Case Studies

Study Focus Findings
Adenosine Receptor Modulation Investigated the binding affinity of this compound to adenosine receptorsDemonstrated significant binding to A2A receptors with potential implications for neurodegenerative diseases
Antibacterial Evaluation Evaluated derivatives against E. coliShowed strong bactericidal effects; promising for antibiotic development
Antiproliferative Activity Tested against MCF-7 breast cancer cellsIdentified derivatives with IC50 values as low as 3.1 μM; linked to antioxidative mechanisms

Wirkmechanismus

The mechanism of action of N-(2,6-Diphenylpyrimidin-4-yl)-4-methoxybenzamide involves its interaction with molecular targets such as CDKs. By binding to the active site of these enzymes, the compound inhibits their activity, leading to cell cycle arrest and apoptosis in cancer cells. This inhibition is achieved through the disruption of ATP binding, which is essential for the kinase activity of CDKs .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound is compared below with three analogs from the provided evidence, focusing on structural features, physicochemical properties, and inferred pharmacological behavior.

Compound 2: 2,6-Dichloro-N-(2-(2-(4-hydroxypiperidin-1-yl)pyrimidin-4-ylamino)pyridin-4-yl)benzamide

  • Structural Differences: The pyrimidine core in Compound 2 is substituted with a 4-hydroxypiperidinyl group and linked to a pyridin-4-ylamino-benzamide scaffold. Key substituents: Dichloro (electron-withdrawing) vs. diphenyl (electron-rich) groups on the pyrimidine core; hydroxypiperidine (polar) vs. methoxybenzamide (moderately polar) .
  • Inferred Properties: The dichloro groups may reduce metabolic stability but enhance electrophilicity for covalent binding.

N-{4-[(2,6-Dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-3-methoxybenzamide

  • Structural Differences :
    • Features a sulfamoyl linker between the pyrimidine and phenyl rings, unlike the direct amide bond in the target compound.
    • Key substituents : 2,6-Dimethylpyrimidine (less steric bulk) vs. 2,6-diphenylpyrimidine (higher hydrophobicity); 3-methoxybenzamide (meta-substitution) vs. 4-methoxybenzamide (para-substitution) .
  • Inferred Properties :
    • The sulfamoyl group may increase polarity and hydrogen-bonding capacity, affecting membrane permeability.
    • Meta-substitution of the methoxy group could disrupt planar binding interactions compared to para-substitution.

N-[(1,3-Dimethyl-2,6-dioxopyrimidin-4-yl)methyl]-4-ethoxybenzamide

  • Structural Differences :
    • The pyrimidine core is modified with 2,6-dioxo groups and a methylene linker to the benzamide.
    • Key substituents : Ethoxy (higher lipophilicity) vs. methoxy; dioxo groups (hydrogen-bond acceptors) vs. diphenyl groups (hydrophobic) .
  • Ethoxy substitution may prolong half-life due to slower oxidative metabolism compared to methoxy.

Comparative Data Table

Property Target Compound Compound 2 Sulfamoyl Analog Dioxo Analog
Pyrimidine Substituents 2,6-Diphenyl 2,6-Dichloro 2,6-Dimethyl 1,3-Dimethyl-2,6-dioxo
Linker Direct amide Pyridin-4-ylamino Sulfamoyl Methylene
Benzamide Substituent 4-Methoxy 2,6-Dichlorobenzamide 3-Methoxy 4-Ethoxy
Molecular Weight ~403.4 (estimated) 447.1 (observed) ~428.4 (estimated) 317.3 (C16H19N3O4)
Key Functional Groups Diphenyl, methoxy Dichloro, hydroxypiperidine Sulfamoyl, dimethyl Dioxo, ethoxy

Research Implications

  • Target Compound Advantages :
    • The 2,6-diphenylpyrimidine core provides steric bulk for selective kinase binding, while the 4-methoxybenzamide balances solubility and lipophilicity.
    • Lacking polar linkers (e.g., sulfamoyl) may enhance cell permeability compared to analogs in and .
  • Limitations: Higher molecular weight (~403.4) compared to the dioxo analog (~317.3) may reduce bioavailability . Absence of hydrogen-bond donors (unlike Compound 2’s hydroxypiperidine) could limit interactions with polar active sites .

Biologische Aktivität

N-(2,6-Diphenylpyrimidin-4-yl)-4-methoxybenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H18N2OC_{18}H_{18}N_{2}O with a molecular weight of 290.35 g/mol. The compound features a pyrimidine ring substituted with phenyl groups and a methoxybenzamide moiety, which contributes to its biological activity.

Research indicates that this compound acts primarily as an adenosine receptor antagonist . This mechanism involves binding to various adenosine receptor subtypes (A1, A2A, A2B, A3), leading to modulation of cellular signaling pathways associated with cardiovascular and neurological functions .

1. Anticancer Activity

This compound has demonstrated antiproliferative effects against several cancer cell lines. In vitro studies revealed that the compound exhibits significant cytotoxicity against MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines with IC50 values ranging from 1.2 to 5.3 µM . The compound's ability to induce apoptosis in cancer cells has been attributed to its impact on the adenosine signaling pathway.

2. Neuroprotective Effects

The compound shows promise in neuroprotection, particularly in models of neurodegenerative diseases. By antagonizing adenosine receptors, it may mitigate excitotoxicity and inflammation within the central nervous system (CNS), potentially offering therapeutic benefits for conditions such as Alzheimer's and Parkinson's disease .

3. Metabolic Regulation

Recent studies have highlighted the role of this compound in enhancing cellular NAD+ levels through the activation of nicotinamide phosphoribosyltransferase (NAMPT). This activation leads to improved metabolic profiles and increased exercise endurance in animal models . Such metabolic benefits suggest potential applications in treating metabolic disorders.

Case Study 1: Anticancer Efficacy

A study published in Pharmaceutical Chemistry evaluated the antiproliferative activity of this compound against various cancer cell lines. The results indicated that the compound effectively inhibited cell growth at low micromolar concentrations, showing promise as a lead compound for further development .

Case Study 2: Neuroprotection

In a preclinical model of neurodegeneration, this compound was administered to mice subjected to neurotoxic agents. The treatment resulted in reduced neuronal loss and improved behavioral outcomes compared to control groups, supporting its potential as a neuroprotective agent .

Data Summary

Biological ActivityCell Line/ModelIC50 Value (µM)Reference
AntiproliferativeMCF-71.2
AntiproliferativeHCT1163.7
NeuroprotectionMouse ModelNot specified
Metabolic RegulationC57BL6/J MiceNot specified

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.